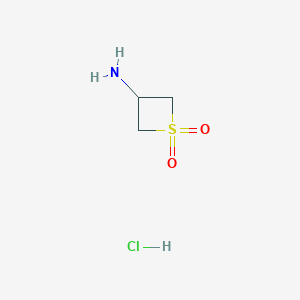![molecular formula C11H20N4O2 B1377287 1-{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane CAS No. 1376367-37-1](/img/structure/B1377287.png)
1-{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane
Vue d'ensemble
Description
“1-{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane” is a chemical compound with the molecular formula C11H20N4O2 . It has a molecular weight of 240.3 g/mol. This compound is not intended for human or veterinary use and is typically used for research purposes.
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . The boiling point is 248.2±50.0 °C at 760 mmHg . It has a molar refractivity of 43.8±0.3 cm3 . The compound has 5 hydrogen bond acceptors and 1 hydrogen bond donor . It has 4 freely rotating bonds . The polar surface area is 60 Å2 .Applications De Recherche Scientifique
Synthetic and Medicinal Chemistry Applications
Research on 1-{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane focuses on its utility within the broader context of synthetic and medicinal chemistry. The compound, featuring a 1,3,4-oxadiazole ring, is part of a class of heterocyclic compounds known for their diverse pharmacological potential and synthetic versatility.
1,3,4-Oxadiazole derivatives are recognized for their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. These compounds act as pharmacophore scaffolds, offering ample opportunities for chemical modification and demonstrating their importance in medicinal chemistry (Lelyukh, 2019). Additionally, the structural feature of the 1,3,4-oxadiazole ring, with its pyridine-like nitrogen atom, allows effective binding with various enzymes and receptors through numerous weak interactions, thus eliciting a wide array of bioactivities (Verma et al., 2019).
Furthermore, 1,3,4-oxadiazoles have been applied in the development of plastic scintillators, demonstrating their utility beyond pharmacological applications. These compounds, when used as luminescent activators in scintillators, contribute to advancements in materials science, offering improved characteristics such as enhanced thermal, light, and radiation-damage stability (Salimgareeva & Kolesov, 2005).
Biologically Active Oxadiazole Derivatives
The significance of 1,3,4-oxadiazole containing compounds extends into new drug development, where these molecules are explored for their therapeutic potential across various domains. Significant research efforts focus on harnessing these compounds' pharmacological activities, exploring their mechanisms of action, and developing new therapeutic agents with minimized toxicity (Rana et al., 2020).
Propriétés
IUPAC Name |
5-(1,4-diazepan-1-ylmethyl)-3-(1-methoxyethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-9(16-2)11-13-10(17-14-11)8-15-6-3-4-12-5-7-15/h9,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGDDMSNUIAXRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=N1)CN2CCCNCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1377209.png)



![4-Bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1377216.png)

![7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1377218.png)



![2-Butanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1377226.png)